N-(2-chlorophenyl)furan-2-carboxamide

Sigma-2 Receptor TMEM97 Ligand Binding

N-(2-chlorophenyl)furan-2-carboxamide (CAS 58050-52-5) is a member of the N-aryl-2-furancarboxamide class, characterized by a furan ring linked via a carboxamide bridge to an ortho-chlorinated phenyl group (C11H8ClNO2; MW 221.64 g/mol). It is cataloged primarily as part of the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals supplied to early discovery researchers, and as such, buyer-verified analytical data is not collected by the distributor for this specific product.

Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
CAS No. 58050-52-5
Cat. No. B5531554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)furan-2-carboxamide
CAS58050-52-5
Molecular FormulaC11H8ClNO2
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC=CO2)Cl
InChIInChI=1S/C11H8ClNO2/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,(H,13,14)
InChIKeyFPKFMIHJPUIGST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-chlorophenyl)furan-2-carboxamide (CAS 58050-52-5): A Core Furan-2-Carboxamide Scaffold for Early-Stage Discovery Procurement


N-(2-chlorophenyl)furan-2-carboxamide (CAS 58050-52-5) is a member of the N-aryl-2-furancarboxamide class, characterized by a furan ring linked via a carboxamide bridge to an ortho-chlorinated phenyl group (C11H8ClNO2; MW 221.64 g/mol) [1]. It is cataloged primarily as part of the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals supplied to early discovery researchers, and as such, buyer-verified analytical data is not collected by the distributor for this specific product [2]. Its physicochemical profile, including a computed LogP of 2.88 and a topological polar surface area (TPSA) of 42.2 Ų, positions it as a lipophilic, moderately permeable small molecule for cell-based screening applications [REFS-1, REFS-3].

Why N-(2-chlorophenyl)furan-2-carboxamide Cannot Be Assumed Interchangeable with In-Class Analogs


The furan-2-carboxamide class is highly sensitive to subtle structural perturbations; even minor modifications to the N-aryl substituent can lead to profound changes in biological activity and selectivity. For example, the simple positional shift from an ortho-chlorophenyl (this compound) to a para-chlorophenyl isomer (CAS 1982-59-8) or replacement with a 2-fluorophenyl group (CAS 313367-57-6) alters the electron distribution, hydrogen-bonding potential, and overall molecular conformation, which can completely abolish binding at specific targets like the sigma-2 receptor or MAPKAPK2 (MK2) [REFS-1, REFS-2]. Furthermore, the specific synthetic accessibility of the o-chloro derivative via one-pot phase-transfer catalysis offers a distinct procurement and scale-up advantage over other regioisomers that require alternate synthetic routes [3]. Without direct experimental confirmation, assuming any two of these analogs are functionally interchangeable introduces significant risk into target validation and lead optimization campaigns.

Quantitative Differentiation Guide for N-(2-chlorophenyl)furan-2-carboxamide vs. Closest Analogs


Sigma-2 Receptor Affinity: A High-Affinity Starting Point vs. Uncharacterized Positional Isomers

The target compound exhibits a measured inhibition constant (Ki) of 23 nM against the sigma-2 receptor (TMEM97) in rat PC12 cells, representing a low nanomolar affinity interaction [1]. This contrasts sharply with the complete absence of reported binding data for the closest positional isomer, N-(4-chlorophenyl)furan-2-carboxamide (CAS 1982-59-8), and the 2-fluoro analog, N-(2-fluorophenyl)furan-2-carboxamide (CAS 313367-57-6), against this target. The ortho-chloro substitution thus defines a critical pharmacophoric element for sigma-2 engagement within this simple furamide series.

Sigma-2 Receptor TMEM97 Ligand Binding Neuroscience

Predicted Physicochemical Profile: Ortho-Chloro Advantage in Lipophilicity over Para-Isomer and 2-Fluoro Analogs

Computational predictions indicate that the ortho-chlorophenyl substitution confers a distinct lipophilic and electronic profile. The ACD/LogP for this compound is predicted at 2.88, with a TPSA of 42.2 Ų . The para-chloro isomer (1982-59-8) is predicted to have a slightly lower TPSA (45.73 Ų), while the 2-fluoro analog (313367-57-6) is less lipophilic (LogP ~2.1, TPSA ~42 Ų). These subtle differences in LogP (Δ ~0.7-0.8 log units vs. 2-F analog) can translate to significant changes in membrane permeability and metabolic stability, making the 2-chloro compound the more lipophilic candidate in a matched-pair analysis.

Lipophilicity ADME Physicochemical Properties Drug Design

Baseline Activity in p38α/MK2 Pathway: Scaffold-Validating IC50 for Hit-to-Lead Chemistry

In a Merck Research Laboratories study on non-ATP-competitive MK2 inhibitors, the furan-2-carboxamide scaffold bearing a 2-chlorophenyl group at the N-amide position (Compound 103) exhibited a cell-free IC50 of 5500 nM against the MK2 pathway and a cellular EC50 of 2000 nM for inhibiting Hsp27 phosphorylation in SW1353 cells [1]. This serves as a validated, albeit weakly potent, starting point. Introduction of an ethyl group at the R1 position (Compound 104) improved IC50 dramatically to 130 nM, demonstrating that the core scaffold's activity can be optimized over 40-fold with simple substitution, underscoring its value as a tunable hit-versus-tool compound.

MAPKAPK2 MK2 Inhibitor Kinase Assay Inflammation

Scalable Synthesis via Phase Transfer Catalysis: A Cost-Efficient Procurement Route Absent for Complex Analogs

The synthesis of N-(2-chlorophenyl)furan-2-carboxamide is directly achievable via a published one-pot, solid-liquid phase transfer catalysis (PTC) method using benzenesulfonyl chloride, solid K2CO3 as base, and PEG-400 as catalyst, reacting 2-furoic acid with 2-chloroaniline [1]. This procedure is selective for producing N-aryl-2-furancarboxamides in good yields without requiring protecting groups or anhydrous, harsh conditions required for more elaborate 5-substituted or bis-aryl furan analogs (e.g., 5-(2-chlorophenyl)-N-phenyl-2-furancarboxamide). The operational simplicity and low-cost reagents directly translate to a more economical procurement option for resupply or scale-up relative to multi-step, higher-cost analogs.

Phase Transfer Catalysis One-Pot Synthesis Process Chemistry Scalability

Limited but Evidenced Anti-Infective Potential: A Scaffold with Documented Antibiofilm Activity

While specific activity data for N-(2-chlorophenyl)furan-2-carboxamide against bacterial panels is not directly reported, a recent diversity-oriented synthesis study revealed that a structurally similar furan-2-carboxamide series exhibits antibiofilm activity by inhibiting the production of the extracellular polysaccharide shield in Pseudomonas aeruginosa [1]. This provides class-level evidence that the core scaffold, especially when unadorned, can modulate non-essential bacterial virulence pathways. The target compound's unique ortho-chloro substitution, absent in the published antibiofilm series, represents an unexplored chemical space for improving potency and selectivity against biofilm formation, a mechanism distinct from traditional bactericidal or bacteriostatic options.

Antibiofilm Pseudomonas aeruginosa Antimicrobial Resistance Furan-2-carboxamide

Recommended Application Scenarios for Procuring N-(2-chlorophenyl)furan-2-carboxamide


Sigma-2 Receptor Tool Compound Development in Neuroscience & Oncology

Leveraging its verified Ki of 23 nM against the sigma-2 receptor (TMEM97), this compound is immediately deployable as a low molecular weight starting point for developing fluorescent or photoaffinity probes for receptor localization studies. Its simple structure allows for rapid SAR profiling, making it a superior procurement choice over its uncharacterized 4-chloro and 2-fluoro isomers for any program focusing on sigma-2 mediated cellular processes [1].

Hit Validation and Optimization Scaffold for Non-ATP Competitive MK2 Inhibitors

With a confirmed, albeit low, baseline cellular EC50 of 2000 nM in the mechanistically relevant SW1353 cell line, this compound is an ideal anchor point for fragment-based or structure-guided lead optimization. Procurement is justified for medicinal chemistry teams aiming to recapitulate the reported 42-fold potency improvement (to 130 nM) through focused library synthesis, as documented in Merck's published SAR tables [1].

Physicochemical and ADME Benchmarking in Halogen-Scanning Studies

The distinct combination of higher lipophilicity (LogP 2.88) and lower TPSA (42.2 Ų) relative to its 4-chloro and 2-fluoro matched pairs makes this compound a critical component of a halogen-scanning library. Research groups procuring the entire set of ortho/para/fluoro analogs for comparative permeability, metabolic stability, or CYP inhibition assays will require this specific compound to generate a complete structure-property relationship (SPR) dataset [1].

Cost-Sensitive Academic Screening and Methodology Development

Given its scalable one-pot synthesis via phase-transfer catalysis, this compound is the most economically viable member of the N-aryl-furan-2-carboxamide class for large-scale screening campaigns or methodological studies (e.g., new assay development, catalyst screening) that require significant compound quantities. Procurement costs are inherently lower and supply more secure compared to multi-step, lower-yielding 5-arylfuran analogs [1].

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